Cas no 131589-60-1 (Methanone,(4-azidophenyl)[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-)

Methanone,(4-azidophenyl)[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]- structure
131589-60-1 structure
Productnaam:Methanone,(4-azidophenyl)[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-
CAS-nummer:131589-60-1
MF:C21H13N3O3S
MW:387.411223173141
CID:154473
PubChem ID:3036038

Methanone,(4-azidophenyl)[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Methanone,(4-azidophenyl)[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-
    • (4-azidophenyl)-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]methanone
    • 3-(4-azidobenzoyl)-6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thiophene
    • (4-Azidophenyl)(6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl)methanone
    • (4-azidophenyl)[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]methanone
    • Methanone, (4-azidophenyl)(6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl)-
    • Protioaryl azide, paa
    • DTXSID40157123
    • 131589-60-1
    • CHEMBL435801
    • Inchi: InChI=1S/C21H13N3O3S/c22-24-23-14-5-1-12(2-6-14)20(27)19-17-10-9-16(26)11-18(17)28-21(19)13-3-7-15(25)8-4-13/h1-11,25-26H
    • InChI-sleutel: XBMPLXNNPNMNRV-UHFFFAOYSA-N
    • LACHT: N(C1C=CC(C(C2=C(C3C=CC(O)=CC=3)SC3C=C(O)C=CC2=3)=O)=CC=1)=[N+]=[N-]

Berekende eigenschappen

  • Exacte massa: 387.06789
  • Monoisotopische massa: 387.06776246g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 4
  • Complexiteit: 610
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.2
  • Topologisch pooloppervlak: 100Ų

Experimentele eigenschappen

  • PSA: 106.29

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